![molecular formula C16H21F3N2O3S B5304588 1-propylsulfonyl-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B5304588.png)
1-propylsulfonyl-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide
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Overview
Description
1-propylsulfonyl-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide is a synthetic compound characterized by its unique chemical structure, which includes a trifluoromethyl group, a piperidine ring, and a sulfonyl group.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with arylthiolate anions .
Mode of Action
The compound can form electron donor-acceptor (EDA) complexes with arylthiolate anions . These complexes can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation . This process leads to the trifluoromethylation of thiophenols .
Biochemical Pathways
The trifluoromethylation of thiophenols suggests that it may influence pathways involving thiophenols .
Result of Action
The trifluoromethylation of thiophenols could potentially alter the properties and functions of these molecules .
Action Environment
The compound’s interaction with arylthiolate anions under visible light irradiation suggests that light exposure may play a role in its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-propylsulfonyl-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the trifluoromethyl group and the sulfonyl group. Common synthetic routes include:
Step 1: Formation of the piperidine ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-propylsulfonyl-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
1-propylsulfonyl-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as increased stability or reactivity
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridines: These compounds also contain a trifluoromethyl group and are used in agrochemicals and pharmaceuticals.
Sulfonylpiperidines: Compounds with similar sulfonyl and piperidine structures, used in various chemical and biological applications.
Uniqueness
1-propylsulfonyl-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide is unique due to the combination of its trifluoromethyl, sulfonyl, and piperidine moieties, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry .
Properties
IUPAC Name |
1-propylsulfonyl-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O3S/c1-2-9-25(23,24)21-8-4-5-12(11-21)15(22)20-14-7-3-6-13(10-14)16(17,18)19/h3,6-7,10,12H,2,4-5,8-9,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPISGJEVVFVIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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